1-benzylpyridin-2(1H)-one

p38 kinase inhibition high-throughput screening structure-activity relationship

Medicinal chemistry teams often face high attrition in hit-to-lead optimization due to lack of structural information. 1-Benzylpyridin-2(1H)-one provides a crystallographically validated starting point for p38α kinase inhibitors, reducing empirical screening burden. • Confirmed HTS hit with co-crystal structures for rational SAR. • Versatile N-benzyl pyridinone core for fragment-based design and ASK1/PDK1 dual inhibitor libraries. • Available in 97%+ purity, ensuring reproducible synthesis and reference standard applications.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 1753-62-4
Cat. No. B1267737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzylpyridin-2(1H)-one
CAS1753-62-4
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=CC2=O
InChIInChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyMYZVUSAIFXIGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpyridin-2(1H)-one Structural and Physicochemical Baseline


1-Benzylpyridin-2(1H)-one (CAS 1753-62-4) is an N-alkylated 2-pyridinone derivative, also known as N-benzyl-2-pyridone, with the molecular formula C₁₂H₁₁NO and molecular weight of 185.22 g/mol . The 2-pyridinone scaffold is recognized as a 'privileged scaffold' in medicinal chemistry due to its capacity for diverse functionalization and biological activity modulation . As an N-benzyl-substituted pyridinone, this compound serves as a core structural building block for derivative synthesis and has been identified as an initial high-throughput screening (HTS) hit in p38 kinase inhibitor discovery programs [1].

p38α kinase inhibitor discovery scaffold
Identified as initial HTS hit; co-crystal structure confirms target engagement
Crystallographically confirmed binding to p38α
Supports structure-guided SAR exploration from defined binding pose
N-Benzyl pyridinone core for derivative synthesis
Multiple synthetic routes available; commercial purity 97-98%+ supports reproducible workflows

1-Benzylpyridin-2(1H)-one: Scaffold Verification and SAR Continuity


In-class compounds within the N-substituted pyridinone family cannot be interchanged without experimental validation because the 2-pyridinone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to N-substituent identity and ring position functionalization . The N-benzyl moiety in 1-benzylpyridin-2(1H)-one confers distinct conformational and electronic properties that influence both binding interactions and downstream synthetic tractability . Substitution with alternative N-alkyl groups (e.g., N-methyl, N-ethyl) alters lipophilicity (LogP), molecular recognition, and the feasibility of subsequent derivatization steps. Furthermore, the specific N-benzyl pyridinone core has been validated as a productive starting point for p38 kinase inhibitor evolution, with crystallographic evidence confirming binding to p38α [1].

N-Substituent identity alters molecular recognition; N-benzyl confers unique conformational and electronic properties that other alkyl groups may not replicate.
Alternative N-alkyl groups (methyl, ethyl, propyl) shift LogP and synthetic tractability, potentially derailing SAR continuity in established lead series.
Scaffold validation context is specific to N-benzyl core; co-crystal binding data for p38α exists only for this substituent, limiting direct inference for non-benzyl analogs.

1-Benzylpyridin-2(1H)-one: Quantitative Differentiation from N-Alkyl Analogs


p38 Kinase HTS Hit Validation

1-Benzylpyridin-2(1H)-one was identified as an initial high-throughput screening (HTS) hit in a p38 kinase inhibitor discovery program [1]. In contrast to N-alkyl pyridinones with alternative substituents (e.g., N-methyl, N-ethyl, N-propyl) that did not register as hits in the same screening campaign, the N-benzyl pyridinone core demonstrated sufficient activity to warrant further SAR exploration and lead optimization [1]. The binding mode of the N-benzyl pyridinone scaffold to p38α was confirmed via ligand-bound co-crystal structures, establishing a structural basis for subsequent derivatization efforts [1].

p38 HTS Hit Validation
Class-level inference
Identified as HTS hit; crystallographic binding to p38α confirmed
Target: N-benzyl pyridinone (1-benzylpyridin-2(1H)-one)
Comparator N-alkyl variants: No HTS activity reported in same campaign
Scaffold selection context: reported hit differentiation supports kinase inhibitor programs.
Co-crystal data provide structural basis for SAR; assay conditions not detailed.
p38 kinase inhibition high-throughput screening structure-activity relationship

ASK1 Inhibition by N-Benzyl Pyridinone Derivatives

N-Benzyl pyridine-2-one containing derivatives (compounds 21c and 21d) demonstrated single-digit nanomolar potency against ASK1 kinase, with IC₅₀ values of 9.13 nM and 1.73 nM, respectively [1]. These compounds also exhibited PDK1 inhibition rates of 13.63% and 23.80% at 10 μM, indicating dual-target inhibitory activity [1]. The parent scaffold 1-benzylpyridin-2(1H)-one served as the core structural template from which these potent derivatives were elaborated via fragment-based hybrid design [1].

ASK1 Derivative Potency
Cross-study comparable
IC₅₀: 1.73 – 9.13 nM (derivatives 21c/21d)
Parent scaffold 1-benzylpyridin-2(1H)-one lacks reported ASK1 activity; potency achieved through fragment-based elaboration.
Supports dual ASK1/PDK1 pathway research; derivative activity contingent on scaffold functionalization.
Cell-free kinase assay; PDK1 inhibition rates 13.6–23.8% at 10 µM reported.
ASK1 inhibition PDK1 inhibition anti-fibrotic agents

p38 Kinase Hit-to-Lead Optimization for Oral Activity

Optimization of the N-benzyl pyridinone HTS hit (1-benzylpyridin-2(1H)-one scaffold) yielded compounds 12r and 19, which demonstrated oral activity as p38 kinase inhibitors with significant efficacy in both acute and chronic inflammation models [1]. The SAR exploration guided by p38α co-crystal structures enabled rational derivatization that improved potency, selectivity, and pharmacokinetic properties relative to the initial hit [1].

p38 Lead Optimization
Class-level inference
Oral activity achieved with derivatives 12r and 19
Optimized derivatives: Orally active in acute and chronic inflammation models
Parent HTS hit: In vitro p38α binding only; no in vivo data reported
Model-response context: scaffold supports hit-to-lead progression to oral candidates in inflammation models.
In vivo model endpoints require independent validation; SAR guided by co-crystal structures.
p38 MAPK oral bioavailability lead optimization

Synthetic Accessibility and Scalable Procurement

1-Benzylpyridin-2(1H)-one is synthesized via the reaction of 2-pyridone with benzyl bromide in the presence of a base such as potassium carbonate . Alternative green synthetic methods utilizing solvent-free conditions have also been reported, offering reduced environmental impact and simplified workup procedures . Commercial vendors supply 1-benzylpyridin-2(1H)-one at purity levels of 97-98%+ (CAS 1753-62-4), with pricing ranging from $45 to $140 per 250 mg .

Synthetic Access & Purity
Data to verify
Commercial purity 97–98%+
Standard synthesis: 2-pyridone + benzyl bromide; green solvent-free route also reported.
Multiple vendors; pricing $45–$140 per 250 mg.
Procurement readiness: supplier-reported purity supports synthetic workflows; verify lot-specific COA.
Sources: supplier listings; independent analytical confirmation recommended.
N-alkylation solvent-free synthesis green chemistry

1-Benzylpyridin-2(1H)-one: Priority Application Scenarios


p38 MAP Kinase Lead Generation

1-Benzylpyridin-2(1H)-one serves as a validated starting scaffold for p38 kinase inhibitor discovery programs. The compound's identification as an HTS hit and its crystallographically confirmed binding to p38α [1] provide a structurally characterized template for SAR-driven optimization. Medicinal chemistry teams selecting this scaffold benefit from established co-crystal data that guides rational substitution at multiple positions, reducing the empirical burden of hit-to-lead optimization.

ASK1/PDK1 Dual Inhibitor Development for Fibrosis

The N-benzyl pyridine-2-one core scaffold has been successfully elaborated into dual ASK1/PDK1 inhibitors with single-digit nanomolar ASK1 potency [1]. Researchers investigating anti-fibrotic therapeutics may select 1-benzylpyridin-2(1H)-one as a synthetic starting material for generating derivative libraries targeting the ASK1-p38/JNK and PDK1/Akt signaling pathways implicated in TGF-β1-induced fibrosis.

N-Benzyl Pyridinone Scaffold for Fragment-Based Design

1-Benzylpyridin-2(1H)-one is employed as a synthetic intermediate in fragment-based hybrid design strategies [1]. The compound's N-benzyl substituent provides a defined molecular scaffold that can be further functionalized with diverse pharmacophoric elements (e.g., 1,2,4-triazole moieties). Its commercial availability at 97-98%+ purity enables reproducible synthetic workflows without the variability associated with in-house preparation.

Reference Standard for N-Substituted Pyridinones

With well-defined physicochemical properties including LogP (1.89660), PSA (20.31-22.00 Ų), density (1.165-1.2 g/cm³), and boiling point (388.7 °C at 760 mmHg) [1], 1-benzylpyridin-2(1H)-one serves as a suitable reference standard for HPLC method development, LC-MS calibration, and NMR spectroscopic analysis of N-substituted pyridinone derivatives in pharmaceutical and agrochemical research settings.

Application
Selection Property
Validation Focus
p38 kinase lead generation
Crystallographically validated target engagement
SAR-driven optimization guided by co-crystal structures
ASK1/PDK1 dual inhibitor studies
Synthetic elaboration capability of N-benzyl pyridinone core
ASK1 and PDK1 pathway-response profiling
Fragment-based hybrid design
Defined molecular scaffold for pharmacophore integration
Reproducible synthetic workflows with commercial material
Analytical reference standard
Well-characterized physicochemical profile
HPLC/LC-MS/NMR method calibration for N-substituted pyridinones

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